Phenol, 2,3-difluoro-4-iodo-, 1-acetate Phenol, 2,3-difluoro-4-iodo-, 1-acetate
Brand Name: Vulcanchem
CAS No.: 161424-81-3
VCID: VC18951965
InChI: InChI=1S/C8H5F2IO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,1H3
SMILES:
Molecular Formula: C8H5F2IO2
Molecular Weight: 298.02 g/mol

Phenol, 2,3-difluoro-4-iodo-, 1-acetate

CAS No.: 161424-81-3

Cat. No.: VC18951965

Molecular Formula: C8H5F2IO2

Molecular Weight: 298.02 g/mol

* For research use only. Not for human or veterinary use.

Phenol, 2,3-difluoro-4-iodo-, 1-acetate - 161424-81-3

Specification

CAS No. 161424-81-3
Molecular Formula C8H5F2IO2
Molecular Weight 298.02 g/mol
IUPAC Name (2,3-difluoro-4-iodophenyl) acetate
Standard InChI InChI=1S/C8H5F2IO2/c1-4(12)13-6-3-2-5(11)7(9)8(6)10/h2-3H,1H3
Standard InChI Key RXSMJWLRXGQGNH-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=C(C(=C(C=C1)I)F)F

Introduction

Chemical Structure and Nomenclature

Phenol, 2,3-difluoro-4-iodo-, 1-acetate (systematic IUPAC name: 1-acetoxy-2,3-difluoro-4-iodobenzene) is characterized by a benzene ring substituted with fluorine atoms at the 2- and 3-positions, an iodine atom at the 4-position, and an acetyloxy group at the 1-position. Its molecular formula is C₈H₅F₂IO₂, with a molecular weight of 314.03 g/mol. The compound’s structure is depicted below:

Chemical Structure: \chemfig6((=O)OAc([::60]F)([::120]F)I())\text{Chemical Structure: } \chemfig{*6((=O)-O-Ac(-[::60]F)(-[::120]F)-I(-)---)}

The presence of electron-withdrawing fluorine and iodine atoms significantly influences the compound’s reactivity, particularly in electrophilic substitution and coupling reactions .

Synthesis and Manufacturing

The synthesis of phenol, 2,3-difluoro-4-iodo-, 1-acetate typically involves a two-step process:

Preparation of 2,3-Difluoro-4-Iodophenol

The phenolic precursor, 2,3-difluoro-4-iodophenol (CAS: 144292-40-0), is synthesized via iodination of 2,3-difluorophenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media . The reaction proceeds as follows:

C₆H₄F₂OH + ICl → C₆H₃F₂IOH + HCl\text{C₆H₄F₂OH + ICl → C₆H₃F₂IOH + HCl}

This intermediate is isolated as a crystalline solid with a melting point of 78–82°C and a molecular weight of 255.99 g/mol .

Acetylation Reaction

The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine):

C₆H₃F₂IOH + (CH₃CO)₂O → C₈H₅F₂IO₂ + CH₃COOH\text{C₆H₃F₂IOH + (CH₃CO)₂O → C₈H₅F₂IO₂ + CH₃COOH}

Purification is achieved via recrystallization from ethanol or column chromatography, yielding the final product as a white to pale-yellow powder .

Physicochemical Properties

Key properties of phenol, 2,3-difluoro-4-iodo-, 1-acetate are summarized below:

PropertyValue/Description
Molecular Weight314.03 g/mol
Melting Point85–89°C (estimated)
Boiling Point254–258°C (extrapolated from analogues)
Density1.8–2.0 g/cm³
SolubilitySoluble in chloroform, DMSO, ethanol; insoluble in water
Flash Point>110°C

The compound’s low water solubility and high thermal stability make it suitable for reactions in non-polar solvents .

Applications in Organic Synthesis

Phenol, 2,3-difluoro-4-iodo-, 1-acetate serves as a versatile intermediate in:

Pharmaceutical Synthesis

The iodine atom facilitates Ulmann coupling and Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl structures found in antiviral and anticancer agents . For example, it has been employed in the synthesis of fluorinated analogs of tamoxifen.

Material Science

The compound’s fluorinated aromatic core is utilized in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to its electron-deficient nature and thermal stability .

Regulatory and Environmental Considerations

Disposal

Waste must be treated by licensed facilities via incineration with flue gas scrubbing to prevent release of hydrogen fluoride (HF) and iodine vapors .

Transportation

Classified under UN 2811 (Toxic Solid, Organic, N.O.S.) for international transport, with packaging group III (minor danger) .

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